~8-Fold Enhancement in Anticancer Potency (MCF-7) Over the Des-Trifluoromethyl Isoxazole Analog
In a direct head-to-head comparison, the 4-(trifluoromethyl)isoxazole derivative 2g exhibited an IC₅₀ of 2.63 μM against the MCF-7 human breast cancer cell line, while its non-trifluoromethylated analog 14—identical in every other structural aspect—showed an IC₅₀ of 19.72 μM [1]. This corresponds to a 7.5-fold potency gain attributable solely to the presence of the –CF₃ group on the isoxazole ring [1].
| Evidence Dimension | Antiproliferative potency (IC₅₀) against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | IC₅₀ = 2.63 μM (compound 2g: 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole) |
| Comparator Or Baseline | IC₅₀ = 19.72 μM (compound 14: 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole, non-fluorinated analog) |
| Quantified Difference | ~7.5-fold lower IC₅₀ (higher potency) for the –CF₃-bearing analog |
| Conditions | MCF-7 human breast cancer cell line; MTT assay; 48 h incubation |
Why This Matters
Procurement of the –CF₃ substituted scaffold is essential for accessing this potency gain; the des-CF₃ analog cannot recapitulate the activity profile, making 3-(trifluoromethyl)isoxazole a non-substitutable intermediate in anticancer SAR programs targeting MCF-7.
- [1] Pattanayak, P.; Nikhitha, S.; Halder, D.; Ghosh, B.; Chatterjee, T. Exploring the Impact of Trifluoromethyl (–CF₃) Functional Group on the Anti-Cancer Activity of Isoxazole-Based Molecules: Design, Synthesis, Biological Evaluation and Molecular Docking Analysis. RSC Adv. 2024, 14, 18856–18870. View Source
